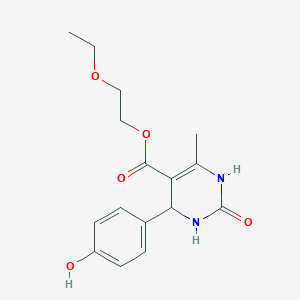![molecular formula C14H12ClN3O5S B4983787 N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)
N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a sulfonamide-based compound that has a wide range of uses, including as a starting material for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes.
作用機序
The mechanism of action of CNPA is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. CNPA has been shown to inhibit the activity of several key enzymes involved in the synthesis of nucleic acids and proteins, including thymidylate synthase and dihydrofolate reductase. Additionally, CNPA has been shown to inhibit the activity of several signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
CNPA has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. CNPA has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo, and has been shown to induce apoptosis in these cells. Additionally, CNPA has been shown to modulate immune function by inhibiting the production of cytokines and chemokines involved in inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of CNPA for use in laboratory experiments is its high potency and specificity. CNPA has been shown to have potent and specific activity against a wide range of enzymes and signaling pathways, making it a valuable tool for studying various biological processes. Additionally, CNPA is relatively easy to synthesize and is readily available in large quantities.
However, there are also some limitations to the use of CNPA in laboratory experiments. One of the main limitations is its potential toxicity, particularly at high doses. Additionally, CNPA may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research on CNPA. One area of focus is the development of new drugs based on CNPA for the treatment of various diseases, including cancer and inflammation. Additionally, there is potential for the use of CNPA as a tool for studying various biological processes, including cell growth and proliferation, apoptosis, and immune function. Further research is needed to fully understand the mechanism of action of CNPA and its potential applications in various fields of scientific research.
合成法
The synthesis of CNPA involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with p-aminophenylacetic acid in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires careful control of the reaction conditions to achieve high yields of the desired product.
科学的研究の応用
CNPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. CNPA has been shown to have potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, CNPA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-[4-[(2-chloro-5-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-4-11(5-3-10)17-24(22,23)14-8-12(18(20)21)6-7-13(14)15/h2-8,17H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKLFVCMHQPLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4983716.png)
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)
![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)

![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)